![molecular formula C17H12ClN3O4 B2531645 Ácido 2-[4-[(Z)-2-(4-clorofenil)hidrazono]-1,3-dioxo-2(1H,3H)-isoquinolinil]acético CAS No. 924862-23-7](/img/structure/B2531645.png)
Ácido 2-[4-[(Z)-2-(4-clorofenil)hidrazono]-1,3-dioxo-2(1H,3H)-isoquinolinil]acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid is a useful research compound. Its molecular formula is C17H12ClN3O4 and its molecular weight is 357.75. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados sintetizados de este compuesto se han evaluado por su actividad antimicrobiana in vitro contra especies bacterianas (Gram-positivas y Gram-negativas) y hongos. Los resultados indican que ciertos derivados, como los compuestos d1, d2 y d3, exhiben efectos antimicrobianos prometedores . Estos hallazgos son cruciales en la lucha continua contra los patógenos resistentes a los medicamentos.
Potencial Anticancerígeno
El cáncer sigue siendo un importante desafío de salud mundial, y se necesitan urgentemente nuevos enfoques terapéuticos. Los compuestos derivados de esta molécula se han sometido a pruebas de actividad anticancerígena contra células de adenocarcinoma de mama humano positivas para el receptor de estrógeno (MCF7). Notablemente, los compuestos d6 y d7 demostraron una potente actividad contra las líneas celulares de cáncer de mama . Estos hallazgos resaltan el potencial de este compuesto en el tratamiento del cáncer.
Estudios de Acoplamiento Molecular
Para comprender el modo de unión de los compuestos activos, se llevaron a cabo estudios de acoplamiento molecular. Los compuestos d1, d2, d3, d6 y d7 exhibieron puntuaciones de acoplamiento favorables dentro de los bolsillos de unión de las estructuras proteicas seleccionadas (ID de PDB: 1JIJ, 4WMZ y 3ERT). Estos resultados sugieren que estos derivados podrían servir como compuestos líderes para el diseño racional de fármacos .
Propiedades del Núcleo de Tiazol
El núcleo heterocíclico de tiazol, presente en este compuesto, se ha asociado con diversas propiedades medicinales, incluidas las actividades antiinflamatoria, antibacteriana, antifúngica, antituberculosa y antitumoral. Los derivados de tiazol bloquean la biosíntesis de lípidos bacterianos y exhiben efectos antimicrobianos contra diversas especies bacterianas .
En resumen, el Ácido 2-[4-[(Z)-2-(4-clorofenil)hidrazono]-1,3-dioxo-2(1H,3H)-isoquinolinil]acético es prometedor en la terapia antimicrobiana, el tratamiento del cáncer y el diseño racional de fármacos. Su estructura única y sus actividades farmacológicas lo convierten en un tema emocionante de investigación científica . 🌟
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information about the compound’s targets, it’s difficult to say how it interacts with them.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration
Result of Action
Indole derivatives can have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)diazenyl]-1-hydroxy-3-oxoisoquinolin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-10-5-7-11(8-6-10)19-20-15-12-3-1-2-4-13(12)16(24)21(17(15)25)9-14(22)23/h1-8,24H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFJEXRZYONVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=C2C=C1)O)CC(=O)O)N=NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401122532 |
Source


|
| Record name | 4-[2-(4-Chlorophenyl)hydrazinylidene]-3,4-dihydro-1,3-dioxo-2(1H)-isoquinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924862-23-7 |
Source


|
| Record name | 4-[2-(4-Chlorophenyl)hydrazinylidene]-3,4-dihydro-1,3-dioxo-2(1H)-isoquinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
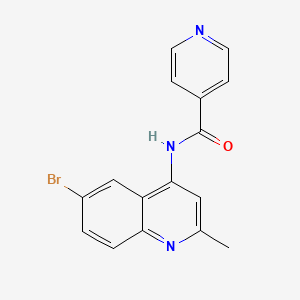
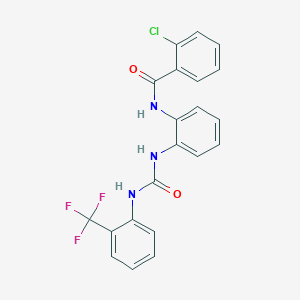

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2531567.png)
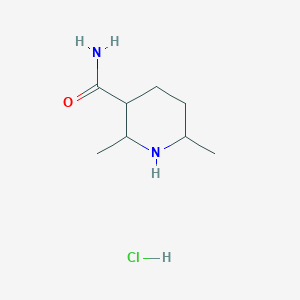
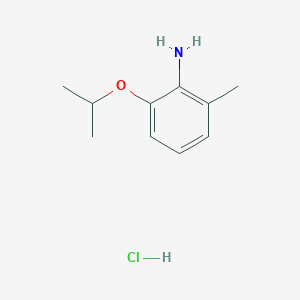
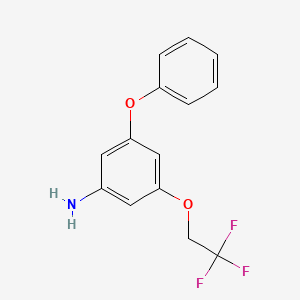
![3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2531575.png)
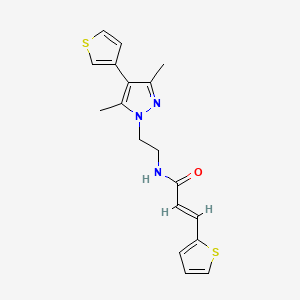
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2531577.png)
![1-methyl-2-{[4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B2531578.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)
![5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2531580.png)
![7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2531581.png)
